molecular formula (C6H3)Cl2(NH2)<br>C6H5Cl2N B118687 2,6-Dichloroaniline CAS No. 608-31-1

2,6-Dichloroaniline

Cat. No.: B118687
CAS No.: 608-31-1
M. Wt: 162.01 g/mol
InChI Key: JDMFXJULNGEPOI-UHFFFAOYSA-N
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Description

2,6-Dichloroaniline is an organic compound with the molecular formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aniline ring. This compound appears as a colorless or white solid and is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2,6-Dichloroaniline has a wide range of applications in scientific research:

Safety and Hazards

2,6-Dichloroaniline is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,6-Dichloroaniline are not detailed in the sources, it is a key starting material in the synthesis of many classes of drugs , suggesting its continued relevance in pharmaceutical applications.

Mechanism of Action

Target of Action

2,6-Dichloroaniline is an organic compound with the formula C6H3Cl2(NH2) . It is one of several isomers of dichloroaniline It’s known that derivatives of this compound include drugs like clonidine and diclofenac , which target alpha-2 adrenergic receptors and cyclooxygenase enzymes respectively.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other chemicals can affect its stability and reactivity. Furthermore, its environmental release category (ERC) describes the broad conditions of use from the perspective of release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroaniline can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

2,6-Dichloroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it back to its parent aniline compound.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as hydrogen gas in the presence of a catalyst.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Oxidation products: Nitro compounds.

    Reduction products: Aniline derivatives.

    Substitution products: Various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

2,6-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:

Uniqueness:

Properties

IUPAC Name

2,6-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFXJULNGEPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

(C6H3)Cl2(NH2), C6H5Cl2N
Record name 2,6-DICHLOROANILINE
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DSSTOX Substance ID

DTXSID5044449
Record name 2,6-Dichloroaniline
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Molecular Weight

162.01 g/mol
Source PubChem
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Physical Description

Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS.
Record name Benzenamine, 2,6-dichloro-
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Record name 2,6-DICHLOROANILINE
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Boiling Point

at 0.7kPa: 97 °C
Record name 2,6-DICHLOROANILINE
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Flash Point

>112 °C
Record name 2,6-DICHLOROANILINE
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Solubility

Solubility in water: poor
Record name 2,6-DICHLOROANILINE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Density

Relative vapor density (air = 1): 5.6
Record name 2,6-DICHLOROANILINE
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CAS No.

608-31-1
Record name 2,6-Dichloroaniline
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Record name 2,6-Dichlorobenzenamine
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Record name Benzenamine, 2,6-dichloro-
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Record name 2,6-DICHLOROANILINE
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Record name 2,6-DICHLOROANILINE
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Melting Point

39 °C
Record name 2,6-DICHLOROANILINE
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Synthesis routes and methods I

Procedure details

0.2 mole=55.2 g of isobutyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was stirred at 250° C. for 2.5 hours and the reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was recovered by steam distillation. 32 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 98%.
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.2 mole=41.2 g 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. The product was then recovered by steam distillation. 26 g of 2,6-dichloroaniline were obtained in a purity of 99.8%, corresponding to a yield of 80%.
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.2 mole=48 g of methyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for 3 hours. Reaction gas formed was continuously let off to maintain a pressure of about 40 bar. The product was recovered by steam distillation. 26.9 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 75.3%.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
75.3%

Synthesis routes and methods IV

Procedure details

49 g (0.174 mole) of phenyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 200 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. During the reaction, the reaction gas was let off continuously and a pressure of about 41 bar was established. The residue was steam-distilled, and 35.8 g of 2,6-dichloroaniline having a purity of 63% were obtained. This corresponds to a yield of 80%.
Name
phenyl 3,5-dichloro-4-amino-benzoate
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

0.2 mole=49.3 g of ethyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for 2.5 hours. Reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was subsequently recovered by steam distillation. 31 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 94%.
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroaniline
Reactant of Route 2
2,6-Dichloroaniline
Reactant of Route 3
2,6-Dichloroaniline
Reactant of Route 4
2,6-Dichloroaniline
Reactant of Route 5
2,6-Dichloroaniline
Reactant of Route 6
2,6-Dichloroaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Dichloroaniline?

A1: this compound has a molecular formula of C6H5Cl2N and a molecular weight of 162.02 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have used various spectroscopic techniques to characterize this compound. These include:

  • Laser Raman vibrational assignments and normal coordinate analysis: This technique helps understand the vibrational modes and force constants of the molecule. []
  • Nuclear Quadrupole Resonance (NQR): This technique, particularly 35Cl NQR, has been used to study the solid-state structure and dynamics of this compound and its derivatives. [, ]
  • IR and 1H-NMR Spectroscopy: These techniques provide information on the functional groups and structural features of the molecule. [, , , , ]
  • UV-Vis Spectroscopy: This technique is useful for studying electronic transitions and is particularly relevant in the context of this compound's degradation and analytical detection. [, , , ]
  • X-ray photoelectron spectroscopy (XPS): This technique provides information on elemental composition and chemical states within a material, useful for characterizing this compound-containing polymers. []

Q3: How is this compound synthesized?

A3: Several methods exist for the synthesis of this compound:

  • Chlorination of Aniline: Direct chlorination of aniline can yield this compound, but achieving high selectivity for the desired product can be challenging. []
  • From N,N′-diphenylurea: This multi-step process involves reacting aniline with urea, followed by sulfonation, chlorination, and hydrolysis to yield this compound. [, ]
  • Oxidative Chlorination and Deprotection: This approach involves protecting aniline in the para position, followed by oxidative chlorination and deprotection via desulfonation or decarboxylation. []

Q4: What are the applications of this compound?

A4: this compound serves as an important intermediate in the synthesis of various compounds:

  • Pharmaceuticals: It is a key precursor in the synthesis of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID). [, , ]
  • Dyes: It is used as a diazo component in synthesizing bisazo reactive dyes with applications in textile coloring. []
  • Polymers: It serves as a monomer for producing polydihaloanilines with potential applications in electronics and materials science. [, ]

Q5: Are there alternative synthesis methods for compounds like Diclofenac Sodium that reduce the use of this compound?

A5: While this compound is a common intermediate in Diclofenac Sodium synthesis, alternative routes exist. One approach utilizes the reaction of o-chlorophenylacetic acid with this compound under specific conditions, potentially offering a different environmental profile. [, ]

Q6: What analytical methods are used to quantify this compound?

A6: Various techniques are employed for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), this technique enables the separation and quantification of this compound, especially as an impurity in pharmaceutical products like Diclofenac Sodium. [, , , ]
  • Gas Chromatography (GC): Often combined with Electron Capture Detection (ECD) or Mass Spectrometry (MS), this technique offers high sensitivity and is useful for analyzing this compound in environmental samples. []
  • Derivative-ratio spectrophotometry: This method utilizes UV-Vis spectrophotometry to determine this compound in the presence of Diclofenac Hydrochloride. []

Q7: What are the environmental concerns related to this compound?

A7: this compound is considered a priority pollutant due to its potential toxicity and persistence in the environment. While detailed information on its ecotoxicological effects is limited in the provided research, studies highlight the importance of understanding its phototransformation and degradation pathways in water and soil. []

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